A83016A

Description

Properties

CAS No. |

142383-42-4 |

|---|---|

Molecular Formula |

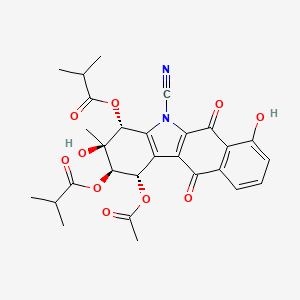

C28H28N2O10 |

Molecular Weight |

552.5 g/mol |

IUPAC Name |

[(1S,2R,3S,4R)-1-acetyloxy-5-cyano-3,7-dihydroxy-3-methyl-4-(2-methylpropanoyloxy)-6,11-dioxo-2,4-dihydro-1H-benzo[b]carbazol-2-yl] 2-methylpropanoate |

InChI |

InChI=1S/C28H28N2O10/c1-11(2)26(35)39-24-20-18(23(38-13(5)31)25(28(24,6)37)40-27(36)12(3)4)17-19(30(20)10-29)22(34)16-14(21(17)33)8-7-9-15(16)32/h7-9,11-12,23-25,32,37H,1-6H3/t23-,24+,25+,28-/m0/s1 |

InChI Key |

UOYACWUCXHEGPZ-FQJHJXCSSA-N |

Isomeric SMILES |

CC(C)C(=O)O[C@@H]1[C@H](C2=C([C@H]([C@]1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C |

Canonical SMILES |

CC(C)C(=O)OC1C(C2=C(C(C1(C)O)OC(=O)C(C)C)N(C3=C2C(=O)C4=C(C3=O)C(=CC=C4)O)C#N)OC(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A 83016A A-83016A A83016A |

Origin of Product |

United States |

Foundational & Exploratory

A-83-01: A Potent Inhibitor of the TGF-β Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Transforming growth factor-beta (TGF-β) signaling is a critical pathway involved in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] Dysregulation of this pathway is implicated in numerous pathologies, most notably in cancer progression where it can promote tumor growth and metastasis, as well as in fibrotic diseases.[1][4] The TGF-β signaling cascade has therefore emerged as a significant target for therapeutic intervention.[1] A-83-01 is a small molecule inhibitor that has demonstrated potent and selective inhibition of the TGF-β signaling pathway, making it a valuable tool for both basic research and drug development.[5][6][7] This technical guide provides a comprehensive overview of A-83-01, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the signaling pathways involved.

Mechanism of Action

A-83-01 exerts its inhibitory effects by targeting the type I serine/threonine kinase receptors of the TGF-β superfamily, also known as activin receptor-like kinases (ALKs).[1][7] Specifically, it is a potent inhibitor of the TGF-β type I receptor ALK5, the type I activin/nodal receptor ALK4, and the type I nodal receptor ALK7.[5][6][8] The binding of TGF-β ligands to their type II receptors leads to the recruitment and phosphorylation of type I receptors.[9][10] This activation of the type I receptor kinase domain initiates the downstream signaling cascade by phosphorylating receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[2][5]

A-83-01 directly blocks the kinase activity of ALK4, ALK5, and ALK7, thereby preventing the phosphorylation of SMAD2 and SMAD3.[5][6][7] This inhibition of SMAD phosphorylation prevents their complex formation with the common-mediator SMAD (co-SMAD), SMAD4, and subsequent translocation to the nucleus to regulate target gene expression.[10] Consequently, A-83-01 effectively abrogates TGF-β-mediated cellular responses, including epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, and growth inhibition.[1][5][7] Notably, A-83-01 exhibits weak inhibitory activity against ALK1, ALK2, ALK3, and ALK6, as well as MAPK activity, highlighting its selectivity.[5][6]

Quantitative Data

The inhibitory potency of A-83-01 has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against its primary targets.

| Target Receptor | IC50 Value (nM) |

| ALK5 (TGF-β Type I Receptor) | 12[5][6][11] |

| ALK4 (Activin/Nodal Type I Receptor) | 45[5][6][11] |

| ALK7 (Nodal Type I Receptor) | 7.5[5][6][11] |

A-83-01 has been shown to be more potent than the commonly used ALK5 inhibitor, SB-431542.[1][5][7]

Experimental Protocols

The following are detailed methodologies for key experiments frequently employed to characterize the inhibitory activity of A-83-01.

TGF-β-Responsive Luciferase Reporter Assay

This assay is used to quantify the inhibition of TGF-β-induced transcriptional activity.

-

Cell Line: Mink lung epithelial cells (Mv1Lu) are commonly used due to their robust response to TGF-β.[4][11]

-

Reporter Construct: A luciferase reporter plasmid containing multiple copies of a SMAD-binding element (e.g., 9xCAGA-luciferase) is transfected into the cells.[4]

-

Protocol:

-

Seed Mv1Lu cells in 24-well plates.

-

Transfect the cells with the 9xCAGA-luciferase reporter plasmid.

-

After 8 hours, pre-treat the cells with varying concentrations of A-83-01 for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of A-83-01.[4]

-

Western Blot for Phospho-SMAD2

This assay directly measures the inhibition of SMAD2 phosphorylation, a key downstream event in the TGF-β pathway.

-

Cell Line: Human keratinocyte cell line (HaCaT) or other TGF-β responsive cells.[4]

-

Protocol:

-

Seed HaCaT cells in 6-well plates and grow to near confluence.

-

Pre-treat the cells with A-83-01 (e.g., 1 µM) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 60 minutes.[11]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody specific for phosphorylated SMAD2 (p-SMAD2).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Re-probe the membrane with an antibody for total SMAD2 or a housekeeping protein (e.g., GAPDH) as a loading control.[12]

-

Cell Proliferation Assay

This assay assesses the ability of A-83-01 to block the growth-inhibitory effects of TGF-β.

-

Protocol:

-

Seed Mv1Lu cells in 24-well plates at a density of 2.5 x 10^4 cells/well.[13]

-

The following day, pre-treat the cells with A-83-01 (e.g., 0.03-10 µM) for 1 hour.[11]

-

Treat the cells with TGF-β1 (e.g., 1 ng/mL) for 48 to 72 hours.[11][13]

-

Determine the number of viable cells using a Coulter counter or a viability assay such as WST-1.[11]

-

Visualizations

TGF-β Signaling Pathway

Caption: Canonical TGF-β signaling pathway.

Mechanism of A-83-01 Inhibition

Caption: A-83-01 inhibits ALK4/5/7 kinase activity.

Experimental Workflow: Western Blot for p-SMAD2

References

- 1. agscientific.com [agscientific.com]

- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 7. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. researchgate.net [researchgate.net]

- 10. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A 83-01 (ALK5 Inhibitor IV) | ALK inhibitor | TargetMol [targetmol.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

The Role of A-83-01 in the Inhibition of Smad2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule A-83-01 and its critical role in modulating the Transforming Growth Factor-beta (TGF-β) signaling pathway through the inhibition of Smad2 phosphorylation. A-83-01 has emerged as a potent and selective tool for studying TGF-β-mediated cellular processes and holds potential for therapeutic applications in diseases characterized by aberrant TGF-β signaling, such as cancer and fibrosis.

Core Mechanism of Action

A-83-01 is a synthetic small molecule that functions as a competitive inhibitor of the ATP-binding site of the TGF-β type I receptor serine/threonine kinases, also known as Activin Receptor-Like Kinases (ALKs).[1][2] Specifically, A-83-01 potently targets ALK5 (TGF-β type I receptor), ALK4 (activin type IB receptor), and ALK7 (nodal type I receptor).[3][4][5][6][7] By blocking the kinase activity of these receptors, A-83-01 prevents the phosphorylation of the downstream signaling mediators, Smad2 and Smad3.[1][6] This inhibition effectively halts the propagation of the TGF-β signal transduction cascade.[2]

The canonical TGF-β signaling pathway is initiated by the binding of a TGF-β superfamily ligand to a type II receptor, which then recruits and phosphorylates a type I receptor. The activated type I receptor, in turn, phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in a myriad of cellular processes, including cell growth, differentiation, and epithelial-to-mesenchymal transition (EMT).[8][9][10] A-83-01's inhibitory action on ALK4/5/7 directly prevents the initial phosphorylation of Smad2, thereby blocking all subsequent downstream events.[1][11]

Quantitative Data Summary

The potency and selectivity of A-83-01 have been quantified in various biochemical and cell-based assays. The following tables summarize the key quantitative data available for A-83-01.

| Target Receptor | IC50 (nM) | Assay Type | Reference |

| ALK5 (TGF-βR1) | 12 | Transcriptional Reporter Assay | [4][6][7][12][13] |

| ALK4 (ActR-IB) | 45 | Transcriptional Reporter Assay | [4][6][7][13] |

| ALK7 (Nodal-R) | 7.5 | Transcriptional Reporter Assay | [4][6][7][13] |

| Cell Line | A-83-01 Concentration | Effect on Smad2 Phosphorylation | Reference |

| HaCaT | 1 µM | Complete inhibition | [11] |

| M3-9-M and 76-9 | 1 µM | Reversal of TGF-β-induced phosphorylation | [14] |

| SKBR3 | Not specified | Complete blockade of TGF-β-induced pSmad2/3 | [8] |

| Postnatal Nkx2.5+ Cardiomyoblasts | Not specified | Inhibition of Smad2/3 phosphorylation | [15] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical TGF-β/Smad signaling pathway and the point of intervention by A-83-01.

Caption: TGF-β signaling pathway and A-83-01's inhibitory action.

Experimental Protocols

A key method for assessing the inhibitory effect of A-83-01 on Smad2 phosphorylation is Western blotting. Below is a generalized protocol based on methodologies cited in the literature.[11][14][16][17][18][19]

Western Blotting for Phospho-Smad2 Detection

1. Cell Culture and Treatment:

-

Plate cells (e.g., HaCaT keratinocytes, A549 lung carcinoma cells) at an appropriate density and allow them to adhere overnight.[11][19]

-

Serum-starve the cells for 16-24 hours to reduce basal signaling activity.

-

Pre-treat the cells with A-83-01 at the desired concentration (e.g., 1 µM) for 30-60 minutes.[11]

-

Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation.[11][14]

-

Include appropriate controls: untreated cells, cells treated with TGF-β1 only, and cells treated with A-83-01 only.

2. Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

4. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (pSmad2) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as described above.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Smad2 and a loading control protein (e.g., GAPDH or β-actin).

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of pSmad2.

Logical Relationship of A-83-01's Effects

The inhibitory action of A-83-01 on Smad2 phosphorylation leads to a cascade of downstream consequences, preventing the cellular responses typically induced by TGF-β.

Caption: Logical cascade of A-83-01's inhibitory effects.

References

- 1. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. a-83-01.com [a-83-01.com]

- 3. stemcell.com [stemcell.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A 83-01 | ALK5 Inhibitor IV | ALK inhibitor | TargetMol [targetmol.com]

- 6. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 7. apexbt.com [apexbt.com]

- 8. RETRACTED ARTICLE: A83-01 inhibits TGF-β-induced upregulation of Wnt3 and epithelial to mesenchymal transition in HER2-overexpressing breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Increased pSmad2 expression and cytoplasmic predominant presence of TGF-βRII in breast cancer tissue are associated with poor prognosis: Results from the Shanghai Breast Cancer Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. glpbio.com [glpbio.com]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

A-83-01: A Technical Guide to a Selective TGF-β Type I Receptor Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

A-83-01 is a potent and selective small-molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors, specifically targeting activin receptor-like kinase 5 (ALK5), as well as ALK4 and ALK7. Its ability to block the canonical Smad signaling pathway has made it an invaluable tool in studying cellular processes such as epithelial-to-mesenchymal transition (EMT), cell growth and differentiation, and fibrosis. This technical guide provides a comprehensive overview of the discovery, development, and key experimental applications of A-83-01, including detailed protocols and data presented for ease of reference.

Discovery and Development

A-83-01 was first described in a 2005 study by Tojo et al. as a novel, potent inhibitor of ALK5.[1] Structurally similar to previously reported ALK5 inhibitors, A-83-01 was synthesized and characterized for its ability to block signaling of type I serine/threonine kinase receptors within the TGF-β superfamily.[1] This discovery provided the research community with a more potent alternative to existing inhibitors like SB-431542 for investigating the multifaceted roles of TGF-β signaling in both normal physiology and disease states, particularly in the context of cancer progression.[1]

Physicochemical Properties

A summary of the key physicochemical properties of A-83-01 is presented in the table below.

| Property | Value | Reference |

| Chemical Name | 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide | [2] |

| CAS Number | 909910-43-6 | [2] |

| Molecular Formula | C₂₅H₁₉N₅S | [2] |

| Molecular Weight | 421.52 g/mol | [2] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO (≤ 30 mM) and absolute ethanol (≤ 500 µM) | [2] |

| Storage | Store at -20°C, protected from light | [2] |

Mechanism of Action: Inhibition of the TGF-β/Smad Signaling Pathway

A-83-01 exerts its biological effects by selectively inhibiting the kinase activity of the TGF-β type I receptors ALK4, ALK5, and ALK7. In the canonical TGF-β signaling pathway, ligand binding to the type II receptor (TGF-βRII) induces the recruitment and phosphorylation of the type I receptor (ALK5). Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex then translocates to the nucleus, where it regulates the transcription of target genes involved in a wide array of cellular processes. A-83-01, by binding to the ATP-binding site of the ALK5 kinase domain, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[1]

References

A-83-01: A Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor serine/threonine kinases.[1][2] It primarily targets the activin receptor-like kinase 5 (ALK5), also known as TGF-β type I receptor (TGFβRI), as well as the highly related ALK4 and ALK7 receptors.[3][4][5][6] Through the inhibition of these receptors, A-83-01 effectively blocks the canonical TGF-β signaling pathway, preventing the phosphorylation of downstream mediators Smad2 and Smad3.[1][2] This inhibitory action makes A-83-01 a valuable tool for studying the physiological and pathological roles of TGF-β signaling, particularly in research areas such as cancer biology, stem cell differentiation, and fibrosis. This technical guide provides an in-depth overview of the target specificity of A-83-01, a summary of its known off-target effects, and detailed experimental protocols for its characterization.

Target Specificity

A-83-01 exhibits high affinity and potent inhibitory activity against the TGF-β type I receptors ALK5, ALK4, and ALK7. The inhibitory concentrations (IC50) for these primary targets are in the low nanomolar range, highlighting its potency.

Table 1: Primary Target Inhibition of A-83-01

| Target | Alias | IC50 (nM) | Reference |

| ALK5 | TGFβRI | 12 | [3][4][5][6] |

| ALK4 | ActR-IB | 45 | [3][4][5][6] |

| ALK7 | - | 7.5 | [3][4][5][6] |

Mechanism of Action: Inhibition of the TGF-β Signaling Pathway

The TGF-β signaling cascade is initiated by the binding of TGF-β superfamily ligands to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then propagates the signal by phosphorylating receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and the entire complex translocates to the nucleus to regulate the transcription of target genes.

A-83-01 acts as an ATP-competitive inhibitor of the ALK5 kinase domain, thereby preventing the phosphorylation of Smad2 and Smad3 and halting the downstream signaling cascade.[2] This blockade of Smad phosphorylation is a key indicator of A-83-01's on-target activity.

Off-Target Effects and Kinase Selectivity

A-83-01 is widely regarded as a highly selective inhibitor. Multiple studies have reported that it has minimal or no inhibitory activity against other closely related type I receptors in the TGF-β superfamily, such as the bone morphogenetic protein (BMP) receptors ALK1, ALK2, ALK3, and ALK6, at concentrations where it potently inhibits ALK5, ALK4, and ALK7.[7] Furthermore, A-83-01 has been shown to have little to no effect on the activity of p38 mitogen-activated protein kinase (MAPK) or extracellular regulated kinase (ERK).[2]

Table 2: Reported Off-Target Activity of A-83-01

| Kinase/Pathway | Reported Effect | Reference |

| ALK1, ALK2, ALK3, ALK6 | Weakly inhibits or no effect | [7] |

| p38 MAPK | Little to no effect | [2] |

| ERK | Little to no effect | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity and specificity of A-83-01.

In Vitro ALK5 Kinase Assay

This protocol is adapted from commercially available ALK5 kinase assay kits and is designed to measure the direct inhibitory effect of A-83-01 on ALK5 activity.

Materials:

-

Recombinant active ALK5

-

Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide substrate)

-

ATP

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

A-83-01 stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

96-well white assay plates

Procedure:

-

Prepare a 2X kinase reaction buffer containing the desired concentration of the kinase substrate.

-

Prepare serial dilutions of A-83-01 in kinase assay buffer.

-

Add 5 µL of the A-83-01 dilutions to the wells of a 96-well plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.

-

Add 10 µL of 2X kinase/substrate buffer to each well.

-

Initiate the kinase reaction by adding 10 µL of a 2.5X ATP solution (prepared in kinase assay buffer) to each well. The final ATP concentration should be at or near the Km for ALK5.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and measure ADP production following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and measure the resulting luminescence.

-

Calculate the percent inhibition for each A-83-01 concentration relative to the "no inhibitor" control and determine the IC50 value.

Western Blot for Smad2/3 Phosphorylation

This protocol describes how to assess the inhibitory effect of A-83-01 on TGF-β-induced Smad2/3 phosphorylation in a cellular context.

Materials:

-

Cell line responsive to TGF-β (e.g., HaCaT, HT-1080, HeLa)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Recombinant human TGF-β1

-

A-83-01 stock solution (in DMSO)

-

Phosphatase inhibitor cocktail

-

Protease inhibitor cocktail

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467)/Smad3 (Ser423/425), anti-total Smad2/3

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Plate cells and allow them to adhere and reach 70-80% confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of A-83-01 (or DMSO vehicle control) for 1-2 hours.

-

Stimulate the cells with TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer supplemented with protease and phosphatase inhibitors.

-

Clear the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane and then incubate with the primary antibody for phospho-Smad2/3 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed for total Smad2/3 or a housekeeping protein like GAPDH.

TGF-β-Responsive Reporter Gene Assay

This assay measures the ability of A-83-01 to inhibit TGF-β-induced transcriptional activity.

Materials:

-

A suitable cell line (e.g., HEK293T, Mv1Lu)

-

A control plasmid for normalization (e.g., a Renilla luciferase or β-galactosidase expression vector)

-

Transfection reagent

-

Recombinant human TGF-β1

-

A-83-01 stock solution (in DMSO)

-

Luciferase assay system

Procedure:

-

Co-transfect the cells with the TGF-β-responsive reporter plasmid and the control plasmid.

-

After 24 hours, pre-treat the cells with various concentrations of A-83-01 (or DMSO vehicle control) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 1 ng/mL) for 16-24 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase (or β-galactosidase) activity.

-

Calculate the fold induction of reporter activity by TGF-β1 and the percent inhibition by A-83-01.

Conclusion

A-83-01 is a highly potent and selective inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7. Its well-defined mechanism of action, centered on the blockade of Smad2/3 phosphorylation, and its favorable selectivity profile make it an indispensable tool for dissecting the complexities of TGF-β signaling in health and disease. The experimental protocols provided in this guide offer a robust framework for researchers to validate its on-target effects and explore its therapeutic potential. As with all pharmacological tools, careful consideration of concentration and appropriate controls are paramount to ensure the generation of reliable and interpretable data.

References

- 1. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 2. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. selleckchem.com [selleckchem.com]

- 5. A 83-01, ALK4, 5 and 7 kinase inhibitor (CAS 909910-43-6) | Abcam [abcam.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

The Biological Activity of A-83-01 in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily.[1][2][3] Specifically, it targets the activin receptor-like kinase (ALK) receptors ALK5 (TGF-β type I receptor), ALK4 (activin receptor type IB), and ALK7 (nodal receptor type I).[1][3][4] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][5] In the context of cancer, the role of TGF-β is complex, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in advanced cancers.[1][5] This dual role makes the TGF-β pathway an attractive target for therapeutic intervention. A-83-01 has emerged as a valuable tool for studying the intricate functions of TGF-β signaling in cancer and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of A-83-01 in cancer cells, including its mechanism of action, quantitative efficacy, and detailed experimental protocols.

Mechanism of Action

A-83-01 exerts its biological effects by competitively binding to the ATP-binding site of the ALK4, ALK5, and ALK7 kinase domains, thereby inhibiting their phosphorylation activity.[1][2][6] This blockade prevents the subsequent phosphorylation and activation of the downstream signaling mediators, Smad2 and Smad3.[1][2][7][8] The activated Smad2/3 proteins typically form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in cell cycle control, extracellular matrix remodeling, and epithelial-to-mesenchymal transition (EMT).[9] By inhibiting this cascade, A-83-01 effectively abrogates TGF-β-mediated cellular responses. Notably, A-83-01 exhibits high selectivity for ALK4/5/7 and has been shown to have little to no effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular regulated kinase (ERK) signaling pathways.[1][2]

Signaling Pathway Diagram

Caption: A-83-01 inhibits TGF-β signaling by blocking ALK5.

Quantitative Data

The potency of A-83-01 has been quantified through various in vitro assays, primarily focusing on its half-maximal inhibitory concentration (IC50) against its target kinases.

| Target Kinase | IC50 (nM) | Reference |

| ALK5 (TGF-β RI) | 12 | [3][4][10][11] |

| ALK4 (Activin RIB) | 45 | [3][4][10][11] |

| ALK7 (Nodal RI) | 7.5 | [3][4][10][11] |

In cellular assays, A-83-01 has demonstrated efficacy in inhibiting TGF-β-induced transcriptional activity and downstream cellular effects at low nanomolar to micromolar concentrations, depending on the cell type and assay conditions.

| Cell Line | Assay | Effect of A-83-01 | Concentration | Reference |

| Mink Lung Epithelial (Mv1Lu) | TGF-β-induced Growth Inhibition | Potent prevention | 1 µM | [10] |

| Human Keratinocytes (HaCaT) | TGF-β-induced Smad2 Phosphorylation | Complete inhibition | 1 µM | [6] |

| HER2-overexpressing Breast Cancer Cells | TGF-β-induced Cell Invasion | Significant inhibition | Not specified | [12] |

| Mouse Ovarian Cancer (HM-1) | TGF-β-induced pSmad3 Expression | Inhibition | 1-10 µM | [4] |

| A549 Lung Cancer Cells | TGF-β-induced EMT | Blocked | Not specified |

Key Biological Activities in Cancer Cells

Inhibition of Epithelial-to-Mesenchymal Transition (EMT)

EMT is a cellular program that allows epithelial cells to acquire a mesenchymal phenotype, characterized by enhanced migratory and invasive properties.[1] TGF-β is a potent inducer of EMT in various cancers. A-83-01 has been consistently shown to inhibit TGF-β-induced EMT.[1][2][8][13] This is achieved by preventing the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, like N-cadherin and vimentin.[10]

Suppression of Cell Migration and Invasion

A direct consequence of inhibiting EMT is the suppression of cancer cell migration and invasion. A-83-01 has been demonstrated to reduce the migratory and invasive capacity of various cancer cell lines in vitro.[8][12] This effect is often assessed using wound healing (scratch) assays and Boyden chamber (Transwell) invasion assays.

Effects on Cell Proliferation

The impact of A-83-01 on cancer cell proliferation is context-dependent. In some cancer cells where TGF-β acts as a cytostatic factor, A-83-01 can block this growth-inhibitory effect.[2][7] However, in advanced cancers where TGF-β promotes proliferation, A-83-01 can inhibit cell growth. It is crucial to characterize the role of TGF-β in the specific cancer model being studied.

Overcoming Drug Resistance

Recent studies have indicated that TGF-β signaling can contribute to resistance to certain cancer therapies, such as the HER2-targeted antibody trastuzumab.[8][12] A-83-01, by inhibiting the TGF-β pathway, has been shown to re-sensitize resistant cancer cells to these treatments, suggesting its potential use in combination therapies.[8][12]

Experimental Protocols

Experimental Workflow Diagram

Caption: Workflow for assessing A-83-01's effects on cancer cells.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of A-83-01 on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

A-83-01 (reconstituted in DMSO)

-

TGF-β1 (optional, as a co-treatment)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of A-83-01 (e.g., 0.1, 1, 10, 100, 1000 nM) with or without a constant concentration of TGF-β1. Include a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Transwell Invasion Assay

Objective: To assess the effect of A-83-01 on the invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

Serum-free medium and medium with 10% FBS

-

A-83-01

-

TGF-β1 (optional)

-

24-well Transwell inserts with 8 µm pore size, coated with Matrigel

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

-

Microscope

Procedure:

-

Rehydrate the Matrigel-coated inserts with serum-free medium for 2 hours at 37°C.

-

Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Add 500 µL of medium with 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.

-

Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.

-

Add A-83-01 and/or TGF-β1 to both the upper and lower chambers at the desired concentrations.

-

Incubate for 24-48 hours at 37°C.

-

Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes and wash with water.

-

Count the number of invaded cells in several random fields under a microscope.

Western Blot for Phospho-Smad2

Objective: To determine the effect of A-83-01 on the phosphorylation of Smad2.

Materials:

-

Cancer cell line of interest

-

A-83-01

-

TGF-β1

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467), anti-total Smad2, anti-β-actin

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat cells with A-83-01 for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an ECL reagent and an imaging system.

Conclusion

A-83-01 is a powerful and specific inhibitor of the TGF-β signaling pathway, with significant biological activity in cancer cells. Its ability to block the ALK4/5/7-Smad2/3 axis makes it an invaluable research tool for dissecting the multifaceted roles of TGF-β in oncology. The demonstrated efficacy of A-83-01 in inhibiting key processes of cancer progression, such as EMT, migration, and invasion, and its potential to overcome therapeutic resistance, underscores its promise for further investigation as a candidate for cancer therapy. The standardized protocols provided in this guide offer a framework for researchers to robustly evaluate the effects of A-83-01 in their specific cancer models.

References

- 1. stemcell.com [stemcell.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Frontiers | Migratory Metrics of Wound Healing: A Quantification Approach for in vitro Scratch Assays [frontiersin.org]

- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.virginia.edu [med.virginia.edu]

- 6. DSpace [repositori.upf.edu]

- 7. corning.com [corning.com]

- 8. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]

- 10. selleckchem.com [selleckchem.com]

- 11. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

A-83-01: A Technical Guide to its Role in Stem Cell Pluripotency

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of the small molecule A-83-01 in the maintenance and induction of stem cell pluripotency. A-83-01 is a potent and selective inhibitor of the transforming growth factor-beta (TGF-β) signaling pathway, a critical regulator of cell fate decisions. By modulating this pathway, A-83-01 has become an indispensable tool in stem cell research, facilitating the culture of pluripotent stem cells (PSCs), enhancing cellular reprogramming, and directing lineage specification.

Core Mechanism of Action: Inhibition of TGF-β Signaling

A-83-01 exerts its effects by selectively inhibiting the kinase activity of three type I TGF-β receptors: ALK4, ALK5, and ALK7.[1] This inhibition prevents the phosphorylation of downstream mediators, primarily Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[1][2] The TGF-β pathway is known to promote differentiation in pluripotent stem cells; therefore, its inhibition by A-83-01 helps to maintain the undifferentiated, pluripotent state.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for A-83-01, providing a quick reference for its biochemical properties and effective concentrations in cell culture applications.

Table 1: Biochemical and Physical Properties of A-83-01

| Property | Value | Reference(s) |

| Molecular Weight | 421.52 g/mol | [1][4] |

| Chemical Formula | C₂₅H₁₉N₅S | [1][3] |

| CAS Number | 909910-43-6 | [1][4] |

| Purity | ≥95-98% | [1][3] |

| Solubility | Soluble in DMSO (up to 50 mM) | [1][5][6] |

| Storage | Store lyophilized powder at -20°C | [1][4] |

Table 2: Inhibitory Concentrations (IC₅₀) of A-83-01

| Target Receptor | IC₅₀ Value | Reference(s) |

| ALK5 (TGF-βRI) | 12 nM | [1][7] |

| ALK4 (Activin Receptor) | 45 nM | [1][7] |

| ALK7 (Nodal Receptor) | 7.5 nM | [1][7] |

Table 3: Recommended Working Concentrations in Stem Cell Culture

| Application | Cell Type | Recommended Concentration | Reference(s) |

| Maintenance of Pluripotency | Human iPSCs | 0.5 - 1 µM | [1] |

| Cellular Reprogramming | Human Fibroblasts | 0.5 - 1 µM | [4][8] |

| Inhibition of Differentiation | Rat iPSCs | 0.5 µM | [1] |

| Expansion of eMSCs | Human Endometrial MSCs | 1 µM | [9] |

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by A-83-01.

Key Applications in Stem Cell Biology

Maintenance of Pluripotency and Self-Renewal

A-83-01 is a key component of many feeder-free culture systems for human and rat PSCs.[1][9] By inhibiting the pro-differentiative signals of the TGF-β pathway, it helps to maintain the homogeneity and long-term self-renewal of undifferentiated stem cell populations.[1] This is crucial for generating stable and reliable cell lines for research and therapeutic applications. Studies have shown that A-83-01 helps maintain the expression of key pluripotency markers such as OCT4, SOX2, and NANOG.[10][11][12][13][14]

Enhancement of Cellular Reprogramming

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of modern regenerative medicine. The TGF-β pathway is a known barrier to this process, as it promotes a mesenchymal phenotype. A-83-01, by inhibiting this pathway, facilitates the necessary mesenchymal-to-epithelial transition (MET) that is a critical early step in reprogramming.[15] It is often used in combination with other small molecules, such as MEK inhibitors (e.g., PD0325901), to enhance the efficiency of iPSC generation.[3][4]

Directing Lineage Specification

While A-83-01 is primarily used to maintain pluripotency, its ability to inhibit certain differentiation pathways can be strategically employed to direct cell fate. By blocking mesoderm and endoderm specification, A-83-01 can enrich for ectodermal lineages during the initial stages of differentiation.[3][8] This makes it a valuable tool for protocols aimed at generating neural progenitors and other ectoderm-derived cell types.

Experimental Protocols

Protocol 1: Preparation of A-83-01 Stock Solution

-

Reconstitution: A-83-01 is typically supplied as a lyophilized powder.[4] To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 1.18 mL of sterile DMSO.[16] For a 5 mg vial, adding 2.37 mL of DMSO will yield a 5 mM stock solution.[4]

-

Dissolution: Ensure the compound is completely dissolved. If precipitation is observed, the solution can be warmed to 37°C for 2-5 minutes.[5][17]

-

Aliquoting and Storage: Aliquot the concentrated stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4][16] Store the aliquots at -20°C for up to 2-6 months.[16][17]

Protocol 2: Maintenance of Human iPSCs in Feeder-Free Culture

-

Culture Medium: Prepare a suitable feeder-free medium for human iPSCs (e.g., mTeSR™1 or Essential 8™).

-

Supplementation: Just before use, supplement the culture medium with A-83-01 to a final concentration of 0.5 µM.

-

Cell Seeding: Plate human iPSCs on a suitable matrix-coated culture dish (e.g., Matrigel® or Geltrex®).

-

Daily Medium Change: Change the medium daily with fresh medium containing A-83-01.

-

Passaging: Passage the cells as they reach confluency, typically every 4-6 days.

Protocol 3: Enhancement of iPSC Reprogramming from Human Fibroblasts

-

Reprogramming Initiation: Seed human fibroblasts and initiate reprogramming using standard methods (e.g., Sendai virus or mRNA transfection) to deliver the Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).

-

Small Molecule Treatment: From day 1 or 2 post-transduction, supplement the reprogramming medium with A-83-01 to a final concentration of 0.5 µM. A-83-01 is often used in combination with a MEK inhibitor like PD0325901 (typically at 0.5 µM).

-

Medium Changes: Change the medium every 1-2 days with fresh medium containing the small molecules.

-

iPSC Colony Emergence: Continue the treatment for 10-20 days, monitoring for the emergence of iPSC-like colonies.

-

Colony Picking and Expansion: Once colonies are established, they can be picked and expanded under standard iPSC maintenance conditions, which may also include A-83-01.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for cellular reprogramming enhanced by the application of A-83-01.

Conclusion

A-83-01 is a powerful and versatile tool for stem cell researchers. Its specific inhibition of the TGF-β signaling pathway provides a robust method for maintaining pluripotency, enhancing the efficiency of cellular reprogramming, and directing lineage specification. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for the effective application of A-83-01 in advancing stem cell biology and its translation into regenerative medicine. As our understanding of the intricate signaling networks governing cell fate deepens, the strategic use of small molecules like A-83-01 will undoubtedly continue to play a pivotal role in unlocking the full therapeutic potential of stem cells.

References

- 1. rndsystems.com [rndsystems.com]

- 2. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. reprocell.com [reprocell.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. cdn.stemcell.com [cdn.stemcell.com]

- 9. Inhibition of Transforming Growth Factor-β Receptor signaling promotes culture expansion of undifferentiated human Endometrial Mesenchymal Stem/stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. The roles of the reprogramming factors Oct4, Sox2 and Klf4 in resetting the somatic cell epigenome during induced pluripotent stem cell generation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Chemical Approaches to Cell Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 17. store.reprocell.com [store.reprocell.com]

A-83-01: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of A-83-01, a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor activin-like kinase 5 (ALK5). This document details its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols.

Core Chemical and Physical Properties

A-83-01, with the systematic name 3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide, is a synthetic compound widely used in cell biology and cancer research to study the TGF-β signaling pathway.

| Property | Value | Source |

| IUPAC Name | 3-(6-methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide | [1][2] |

| Synonyms | A83-01, ALK5 Inhibitor IV | [1][3] |

| CAS Number | 909910-43-6 | [1][4][5] |

| Molecular Formula | C₂₅H₁₉N₅S | [1][4][5] |

| Molecular Weight | 421.52 g/mol | [1][2][5][6] |

| Appearance | White to beige powder/crystalline solid | [1][6] |

| Purity | ≥95% to >98% (HPLC) | [2][5][6] |

| Solubility | DMSO: 5 mg/mL (warmed), 14 mg/mL, 21.08 mg/mL (50 mM), 33.6 mg/mL (79.71 mM, with sonication); DMF: 25 mg/mL; Ethanol: 0.3 mg/mL | [1][2][3][6][7] |

| Storage | Store as a solid at -20°C. Solutions are unstable and should be freshly prepared. If necessary, aliquot and store at -20°C for up to one month. Protect from light. | [1][2][6] |

| SMILES String | CC1=NC(=CC=C1)C2=NN(C=C2C3=CC=NC4=CC=CC=C34)C(=S)NC5=CC=CC=C5 | [1][4] |

Pharmacological Properties and Mechanism of Action

A-83-01 is a potent inhibitor of TGF-β type I receptor kinases, primarily targeting ALK5. It also exhibits inhibitory activity against other closely related activin receptor-like kinases, ALK4 and ALK7. Its mechanism of action involves the competitive inhibition of ATP binding to the kinase domain of these receptors, thereby preventing the phosphorylation of downstream signaling molecules, Smad2 and Smad3.

| Target Kinase | IC₅₀ (nM) |

| ALK5 (TGF-βRI) | 12 |

| ALK4 (Activin RIB) | 45 |

| ALK7 (Nodal Receptor) | 7.5 |

By inhibiting the phosphorylation of Smad2/3, A-83-01 effectively blocks the canonical TGF-β signaling pathway. This pathway is crucial in various cellular processes, including cell growth, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). Consequently, A-83-01 is a valuable tool for studying these processes and has potential applications in cancer therapy by inhibiting tumor progression and metastasis. A-83-01 has been shown to be more potent than the commonly used ALK5 inhibitor, SB 431542.[2] It has minimal or no inhibitory effect on bone morphogenetic protein (BMP) type I receptors, p38 mitogen-activated protein kinase (MAPK), or extracellular signal-regulated kinase (ERK).

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently conducted with A-83-01.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is a general method for determining the inhibitory activity of compounds like A-83-01 against TGF-β receptor kinases.

Materials:

-

Recombinant human ALK5 kinase

-

Kinase substrate (e.g., casein)

-

ATP

-

A-83-01

-

Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of A-83-01 in Kinase Buffer with 5% DMSO.

-

In a 384-well plate, add 1 µL of the A-83-01 dilution or 5% DMSO (for control).

-

Add 2 µL of recombinant ALK5 kinase to each well.

-

Add 2 µL of a substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the A-83-01 concentration.

Workflow Diagram:

Caption: Workflow for a typical kinase inhibition assay.

Cell Proliferation Assay

This protocol describes how to assess the effect of A-83-01 on TGF-β-induced growth inhibition.

Materials:

-

Mv1Lu cells (mink lung epithelial cells)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

TGF-β1

-

A-83-01

-

24-well plates

-

Trypsin-EDTA

-

Coulter counter or hemocytometer

Procedure:

-

Seed Mv1Lu cells in 24-well plates at a density of 2.5 x 10⁴ cells/well and allow them to attach overnight.

-

Pre-treat the cells with various concentrations of A-83-01 (or vehicle control) for 1 hour.

-

Add TGF-β1 (e.g., 1 ng/mL) to the wells.

-

Incubate the cells for 48 hours.

-

Wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete medium and count the cell number using a Coulter counter or a hemocytometer.

-

Compare the cell counts between different treatment groups to determine the effect of A-83-01 on TGF-β-induced growth inhibition.

Western Blot for Phospho-Smad2/3

This protocol details the detection of phosphorylated Smad2/3 to confirm the inhibitory effect of A-83-01 on the TGF-β signaling pathway.

Materials:

-

HaCaT cells (human keratinocytes) or other TGF-β responsive cells

-

Serum-free medium

-

TGF-β1

-

A-83-01

-

Ice-cold PBS

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Smad2/3 and anti-total-Smad2/3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture HaCaT cells to 80-90% confluency.

-

Serum-starve the cells for 18-22 hours.

-

Pre-treat the cells with A-83-01 (e.g., 1 µM) for 1 hour.

-

Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes.

-

Wash the cells twice with ice-cold PBS and lyse them in Cell Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-phospho-Smad2/3) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total-Smad2/3 antibody as a loading control.

Workflow Diagram:

Caption: Workflow for Western blot analysis of phospho-Smad2/3.

Applications in Research

A-83-01 is a versatile tool with numerous applications in biomedical research, including:

-

Cancer Research: Studying the role of TGF-β signaling in tumor progression, metastasis, and epithelial-to-mesenchymal transition (EMT).[7][9]

-

Stem Cell Biology: Maintaining the pluripotency of induced pluripotent stem cells (iPSCs) and directing their differentiation.[4]

-

Fibrosis Research: Investigating the mechanisms of fibrosis in various organs and evaluating potential anti-fibrotic therapies.

-

Developmental Biology: Elucidating the role of the TGF-β superfamily in embryonic development.

This guide provides a comprehensive overview of the chemical and biological properties of A-83-01, along with detailed experimental protocols. This information is intended to support researchers in designing and conducting experiments to further understand the multifaceted roles of the TGF-β signaling pathway in health and disease.

References

- 1. promega.com [promega.com]

- 2. bio-rad.com [bio-rad.com]

- 3. rndsystems.com [rndsystems.com]

- 4. promega.com [promega.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cell proliferation assay [bio-protocol.org]

- 7. Fast Quantitation of TGF-β Signaling Using Adenoviral Reporter | Springer Nature Experiments [experiments.springernature.com]

- 8. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

A-83-01 Protocol for Cell Culture: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor superfamily, specifically targeting activin receptor-like kinase 4 (ALK4), ALK5, and ALK7.[1][2][3][4] Its ability to block TGF-β signaling makes it an invaluable tool in various cell culture applications, including the maintenance of pluripotency in stem cells, directed differentiation, and the inhibition of epithelial-to-mesenchymal transition (EMT).[5][6] This document provides detailed application notes and experimental protocols for the effective use of A-83-01 in cell culture.

Mechanism of Action

A-83-01 exerts its biological effects by competitively inhibiting the ATP-binding site of the ALK4, ALK5, and ALK7 receptor kinases.[1][5] This inhibition prevents the phosphorylation and subsequent activation of downstream SMAD2 and SMAD3 proteins.[3][4][5] The blockage of the SMAD signaling cascade leads to the modulation of target gene expression, thereby influencing cellular processes such as proliferation, differentiation, and apoptosis.[5][6] A-83-01 is noted to be more potent than the commonly used ALK5 inhibitor, SB431542.[2][3][5]

Signaling Pathway Diagram

References

- 1. stemcell.com [stemcell.com]

- 2. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 3. rndsystems.com [rndsystems.com]

- 4. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TGFβ Inhibitor A83-01 Enhances Murine HSPC Expansion for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Dissolving and Storing A-83-01 for Experimental Use

Introduction A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptors ALK5, ALK4, and ALK7.[1][2][3] It functions by blocking the phosphorylation of Smad2/3, which are key downstream mediators of the TGF-β signaling pathway.[4][5][6] This inhibition prevents TGF-β-induced processes such as epithelial-to-mesenchymal transition (EMT) and growth inhibition.[5][7] Consequently, A-83-01 is widely utilized in stem cell research to maintain pluripotency and facilitate reprogramming, as well as in cancer and developmental biology to study cellular differentiation and disease progression.[2][8][9] These notes provide detailed protocols for the proper dissolution, storage, and application of A-83-01.

Chemical and Physical Properties

A summary of the key properties of A-83-01 is presented below.

| Property | Value |

| Chemical Name | 3-(6-methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide |

| Molecular Formula | C₂₅H₁₉N₅S |

| Molecular Weight | 421.52 g/mol |

| CAS Number | 909910-43-6 |

| Appearance | Crystalline solid |

| Purity | ≥95% |

Preparation of Stock Solutions

A-83-01 is sparingly soluble in aqueous solutions but readily dissolves in organic solvents.[10] Dimethyl sulfoxide (DMSO) is the most common solvent for preparing concentrated stock solutions.

Solubility Data

| Solvent | Approximate Solubility |

| DMSO | ≥20 mg/mL (~47 mM) |

| Dimethylformamide (DMF) | 25 mg/mL (~59 mM) |

| Ethanol | 0.3 mg/mL (~0.7 mM) |

| PBS (pH 7.2) | Sparingly soluble; requires pre-dissolution in an organic solvent |

Protocol 1: Preparing a 10 mM DMSO Stock Solution

-

Materials :

-

A-83-01 (lyophilized powder)

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, conical-bottom polypropylene tubes

-

-

Calculation :

-

To prepare a 10 mM stock solution from 5 mg of A-83-01 (MW = 421.5 g/mol ):

-

Volume of DMSO (mL) = [Mass (mg) / (Molecular Weight ( g/mol ) * Concentration (mM))]

-

Volume of DMSO (mL) = [5 mg / (421.5 g/mol * 10 mM)] = 1.186 mL

-

-

Procedure :

-

Equilibrate the vial of A-83-01 powder to room temperature before opening to prevent moisture condensation.

-

Add 1.186 mL of high-quality, anhydrous DMSO to the vial containing 5 mg of A-83-01.[3]

-

Recap the vial and vortex or sonicate gently until the solid is completely dissolved.[1][8] The solution should be clear.

-

This yields a 10 mM concentrated stock solution.

-

Storage and Stability

Proper storage is critical to maintain the activity of A-83-01. The compound is sensitive to light and its solutions are known to be unstable over time.[4][7]

Storage Recommendations

| Form | Storage Temperature | Duration | Notes |

| Solid Powder | -20°C | ≥ 24 months | Store desiccated and protected from light.[3][7] |

| DMSO Stock Solution | -20°C or -80°C | Up to 2 months | Aliquot into single-use volumes to avoid freeze-thaw cycles.[3][8] Protect from light.[7] |

Important Handling Notes :

-

Solution Instability : Solutions of A-83-01 are unstable and should ideally be prepared fresh for each experiment.[1][4] It has been reported that A-83-01 can decompose in solution.[7]

-

Aqueous Solutions : Do not store A-83-01 in aqueous media for more than one day.[10]

-

Freeze-Thaw Cycles : Avoid repeated freezing and thawing of stock solutions, as this can lead to degradation and precipitation.[8][11]

Mechanism of Action: TGF-β Pathway Inhibition

A-83-01 selectively inhibits the kinase activity of the TGF-β superfamily type I receptors ALK4, ALK5, and ALK7.[2][5] This action prevents the phosphorylation and activation of the downstream signal transducers Smad2 and Smad3, thereby blocking the canonical TGF-β signaling cascade.[4][6] This blockade is crucial for preventing TGF-β-mediated cellular responses.

Application Protocols

A-83-01 is used across a range of in vitro and in vivo applications. The optimal concentration and treatment duration depend on the cell type and experimental objective.

Inhibitor Potency (IC₅₀)

| Target Receptor | IC₅₀ Value |

| ALK5 (TGF-βRI) | 12 nM |

| ALK4 (ActR-IB) | 45 nM |

| ALK7 (NodalR) | 7.5 nM |

Data compiled from multiple sources.[1][3][4][7]

Protocol 2: General Protocol for In Vitro Cell Culture

This protocol describes the use of A-83-01 to inhibit TGF-β-induced signaling in a typical cell culture experiment.

-

Cell Seeding : Plate cells (e.g., Mv1Lu, HaCaT) at the desired density and allow them to adhere overnight.[4][6]

-

Stock Solution Dilution : Thaw an aliquot of the 10 mM A-83-01 DMSO stock solution. Dilute it in pre-warmed cell culture medium to achieve the final desired working concentration. The final DMSO concentration in the culture should not exceed 0.1% to avoid solvent toxicity.[12]

-

Pre-treatment : Aspirate the old medium from the cells and add the medium containing A-83-01. Incubate for 1 hour at 37°C.[4][13] This allows the inhibitor to enter the cells and block the target receptors.

-

Stimulation : Add the TGF-β ligand (e.g., TGF-β1 at 1 ng/mL) directly to the medium containing A-83-01.[4]

-

Incubation : Culture the cells for the desired period (e.g., 30 minutes for phosphorylation studies, 24-72 hours for proliferation or EMT assays).[4][6]

-

Analysis : Harvest the cells for downstream analysis, such as Western blotting for phospho-Smad2, qPCR for target gene expression, or cell viability assays.

Recommended Working Concentrations for In Vitro Applications

| Application | Cell Type | Recommended Concentration | Reference(s) |

| Inhibition of TGF-β-induced EMT | Epithelial Cells (e.g., Mv1Lu) | 0.3 - 1 µM | [6][13] |

| Maintenance of Pluripotency (iPSCs) | Human/Rat iPSCs | 0.5 - 1 µM | [3][8] |

| Reprogramming of Fibroblasts | Mouse/Human Fibroblasts | 0.5 - 2 µM | [1][7] |

| Organoid Culture | Liver, Prostate Organoids | 0.05 - 2 µM | [7][11] |

| Cardiomyocyte Differentiation | Cardiac Progenitor Cells | 1 - 10 µM | [14] |

Protocol 3: General Guidelines for In Vivo Studies

A-83-01 has been used in animal models to study tissue regeneration and disease.

-

Formulation : For intraperitoneal (IP) injection, A-83-01 can be formulated. A common method involves dissolving the compound first in a small amount of DMSO, then diluting with other vehicles like PEG300, Tween 80, and saline to improve solubility and bioavailability.[1][4]

-

Example Formulation: 5-10% DMSO, 40% PEG300, 5% Tween 80, and 45-50% saline.[4] The final solution should be clear. Prepare this formulation fresh before each use.

-

-

Dosage and Administration : Dosages ranging from 0.5 mg/kg to 10 mg/kg have been administered via daily IP injection in mouse models.[4][14][15] The optimal dose and schedule must be determined empirically for each specific model and research question.

-

Monitoring : Monitor animals for any adverse effects, body weight changes, or neurobehavioral issues.[15]

References

- 1. A 83-01 (ALK5 Inhibitor IV) | ALK inhibitor | TargetMol [targetmol.com]

- 2. stemcell.com [stemcell.com]

- 3. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 4. selleckchem.com [selleckchem.com]

- 5. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A 83-01 | TGF-βRI inhibitor | Hello Bio [hellobio.com]

- 8. A83-01 Activin/NODAL/TGF-beta Pathway Inhibitor | Small Molecules | Promotes cellular reprogramming of pluripotent stem cells in culture [captivatebio.com]

- 9. sm-406.com [sm-406.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. A83-01 Solution (50 mM) [procellsystem.com]

- 12. cdn.stemcell.com [cdn.stemcell.com]

- 13. glpbio.com [glpbio.com]

- 14. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A83-01|A8301|ALK5 inhibitor|DC Chemicals [dcchemicals.com]

Application Note: Western Blot Protocol for Analyzing p-Smad2 Inhibition by A-83-01

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transforming Growth Factor-β (TGF-β) signaling is a critical pathway regulating a multitude of cellular processes, including growth, differentiation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various diseases, notably cancer, where it can promote tumor progression and metastasis.[3][4] A key step in the canonical TGF-β pathway is the phosphorylation of receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, by the activated TGF-β type I receptor (ALK5).[1][5][6] Phosphorylated Smad2 (p-Smad2) then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes.[1][5][7]

A-83-01 is a potent and selective small molecule inhibitor of the TGF-β type I receptor ALK5, as well as the activin/nodal type I receptors ALK4 and ALK7.[3][8][9][10][11] By inhibiting ALK5 kinase activity, A-83-01 effectively blocks the phosphorylation of Smad2, thereby abrogating downstream TGF-β signaling.[3][9][11][12] This makes A-83-01 a valuable tool for studying TGF-β-mediated cellular events and a potential therapeutic agent.[3][4] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the inhibition of TGF-β-induced Smad2 phosphorylation by A-83-01 in a cellular context.

Signaling Pathway

The canonical TGF-β signaling pathway leading to Smad2 phosphorylation and its inhibition by A-83-01 is depicted below.

Caption: TGF-β signaling pathway and the inhibitory action of A-83-01.

Experimental Workflow

A typical workflow for assessing the inhibitory effect of A-83-01 on Smad2 phosphorylation using Western blot is outlined below.

Caption: Experimental workflow for Western blot analysis of p-Smad2.

Experimental Protocols

Materials and Reagents

-

Cell Lines: HT-1080, HaCaT, or other TGF-β responsive cell lines.

-

Reagents:

-

Recombinant Human TGF-β1 (R&D Systems, Cell Signaling Technology, etc.)

-

DMSO (for dissolving A-83-01)

-

Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[12][13]

-

Protein Assay Reagent (e.g., BCA or Bradford assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).[14]

-

Primary Antibodies:

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent Substrate (ECL)

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

-

Pre-treat the cells with A-83-01 (e.g., 1 µM) or vehicle (DMSO) for 1 hour.[15]

-

Stimulate the cells with TGF-β1 (e.g., 1-10 ng/mL) for 30-60 minutes.[12][15] Include an untreated control group.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.[13]

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each sample using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to the lysates and boil for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[14]

-

Incubate the membrane with the primary antibody against p-Smad2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times with TBST for 10 minutes each.[14]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

-

Wash the membrane three times with TBST for 10 minutes each.[14]

-

Develop the blot using a chemiluminescent substrate and capture the signal with an imaging system.

-

For analysis of total Smad2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies, following steps 4.2 to 4.6.

-

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following table. Densitometry analysis of the protein bands should be performed using appropriate software. The p-Smad2 signal should be normalized to the total Smad2 signal, which is then normalized to the loading control.

| Treatment Group | TGF-β1 (ng/mL) | A-83-01 (µM) | Normalized p-Smad2/Total Smad2 Ratio (Arbitrary Units) | Fold Change vs. TGF-β1 alone |

| Untreated Control | 0 | 0 | 0.05 | - |

| TGF-β1 | 5 | 0 | 1.00 | 1.00 |

| A-83-01 | 0 | 1 | 0.04 | - |

| TGF-β1 + A-83-01 | 5 | 1 | 0.15 | 0.15 |

Note: The data presented in the table are representative and will vary depending on the cell line, experimental conditions, and antibody efficacy.

Troubleshooting

-

No or weak p-Smad2 signal:

-

Confirm TGF-β1 activity and the responsiveness of the cell line.

-

Ensure phosphatase inhibitors were added to the lysis buffer.[13]

-

Optimize antibody concentrations and incubation times.

-

-

High background:

-

Increase the number and duration of washes.

-

Optimize the concentration of the primary and secondary antibodies.

-

Ensure the blocking buffer is fresh and appropriate for the antibodies used.

-

-

Inconsistent results:

-

Ensure equal protein loading in all lanes.

-

Maintain consistent incubation times and temperatures for all steps.

-

Conclusion

This application note provides a comprehensive protocol for the use of Western blotting to assess the inhibitory effect of A-83-01 on TGF-β-induced Smad2 phosphorylation. This method is a reliable and widely used technique for studying the modulation of the TGF-β signaling pathway and can be adapted for the screening and characterization of other potential pathway inhibitors.

References

- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 2. researchgate.net [researchgate.net]

- 3. The ALK-5 inhibitor A-83-01 inhibits Smad signaling and epithelial-to-mesenchymal transition by transforming growth factor-beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. agscientific.com [agscientific.com]

- 5. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. A 83-01 | TGF-β Receptors | Tocris Bioscience [tocris.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. rndsystems.com [rndsystems.com]

- 12. The ALK‐5 inhibitor A‐83‐01 inhibits Smad signaling and epithelial‐to‐mesenchymal transition by transforming growth factor‐β - PMC [pmc.ncbi.nlm.nih.gov]

- 13. How should I prepare my samples to detect phospho-Smad2/3? | Cell Signaling Technology [cellsignal.com]

- 14. Western Blot Protocol | Proteintech Group [ptglab.com]

- 15. A 83-01 | Cell Signaling Technology [cellsignal.com]

- 16. Phospho-SMAD2 (Ser465/467) (138D4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for A-83-01 in Inhibiting Epithelial-to-Mesenchymal Transition (EMT) In Vitro

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is fundamental in embryonic development, wound healing, and tissue regeneration. However, its dysregulation is implicated in pathological conditions such as fibrosis and cancer metastasis. The Transforming Growth Factor-beta (TGF-β) signaling pathway is a potent inducer of EMT.[1][2][3]